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Compound of Interest

Compound Name: (S)-1-Boc-2-azetidinemethanol

Cat. No.: B069998 Get Quote

(S)-1-Boc-2-azetidinemethanol is a versatile building block in medicinal chemistry, playing a

crucial role as an intermediate in the synthesis of novel therapeutics.[1] Its unique strained

azetidine ring and the presence of a protected amine and a primary alcohol offer synthetic

handles for the construction of complex molecular architectures. This guide provides an in-

depth overview of its suppliers, technical specifications, and applications, with a focus on its

emerging role in the development of Proteolysis Targeting Chimeras (PROTACs).

Technical Data and Physical Properties
(S)-1-Boc-2-azetidinemethanol, with the CAS number 161511-85-9, is a chiral compound

valued for its specific stereochemistry in designing selective drug candidates.[1] Its physical

and chemical properties are summarized in the table below.
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Property Value Reference

CAS Number 161511-85-9 [1]

Molecular Formula C₉H₁₇NO₃ [1]

Molecular Weight 187.24 g/mol [1]

Purity ≥ 98% (Chiral purity) [1]

Appearance
Colorless to light yellow clear

liquid
[1]

Density 1.05 g/mL [1]

Optical Rotation
[α]20D = -76 to -72 ° (c = 1 in

MeOH)
[1]

Storage Conditions 2 - 8 °C [1]

Suppliers and Pricing
(S)-1-Boc-2-azetidinemethanol is available from several chemical suppliers specializing in

research and development quantities. Pricing is often dependent on the quantity and purity

required. Below is a list of notable suppliers. For current pricing, it is recommended to visit the

suppliers' websites or contact them directly.

Supplier Website Notes

Sigma-Aldrich (Merck) --INVALID-LINK--
Pricing available upon signing

in or by request.

Chem-Impex --INVALID-LINK--

Promotional tiered discounts

may be available for online

orders.[1]

BOC Sciences --INVALID-LINK-- Inquire for pricing.[2]

Chemrio --INVALID-LINK--
Pricing and availability can be

checked on their product page.
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Applications in Drug Discovery
The primary application of (S)-1-Boc-2-azetidinemethanol lies in its use as a versatile

intermediate for the synthesis of pharmaceuticals.[1] The azetidine scaffold is a key feature in a

number of biologically active compounds. Its utility extends to several areas of drug

development:

Peptide Synthesis: It can be incorporated into peptides to create peptidomimetics with

enhanced stability and bioavailability.[1]

Bioconjugation: The hydroxymethyl group allows for its attachment to other biomolecules,

which is useful for targeted drug delivery.[1]

PROTACs and ADC Linkers: While the isomeric 1-Boc-azetidine-3-yl-methanol is explicitly

mentioned as a non-cleavable ADC and PROTAC linker, the structural motifs of (S)-1-Boc-2-
azetidinemethanol make it a suitable building block for similar applications in targeted

protein degradation.

Representative Experimental Protocol: PROTAC
Synthesis
The following is a representative protocol for the synthesis of a PROTAC, illustrating how a

hydroxyl-containing linker building block like (S)-1-Boc-2-azetidinemethanol could be utilized.

This protocol is based on established methods for PROTAC synthesis using Boc-protected

linkers.

Step 1: Activation of the Hydroxyl Group

The primary alcohol of (S)-1-Boc-2-azetidinemethanol must first be converted into a more

reactive group, such as a tosylate or a mesylate, to facilitate coupling with the first ligand.

Reaction Setup: Dissolve (S)-1-Boc-2-azetidinemethanol (1.0 eq) in anhydrous

dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon) and cool the

solution to 0 °C.

Addition of Reagents: Add triethylamine (1.5 eq) followed by the dropwise addition of p-

toluenesulfonyl chloride (1.2 eq).
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Reaction Conditions: Stir the reaction mixture at 0 °C for 30 minutes and then allow it to

warm to room temperature, stirring for an additional 2-4 hours. Monitor the reaction progress

by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-

MS).

Work-up and Purification: Upon completion, quench the reaction with water. Separate the

organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under

reduced pressure. Purify the crude product by silica gel column chromatography to yield the

activated linker.

Step 2: Coupling of the E3 Ligase Ligand

The activated linker is then coupled to the E3 ligase ligand.

Reaction Setup: Dissolve the E3 ligase ligand (e.g., an amine-functionalized pomalidomide

derivative) (1.0 eq) in an anhydrous solvent such as dimethylformamide (DMF).

Addition of Base: Add a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq).

Coupling Reaction: Add the activated linker from Step 1 (1.1 eq) to the reaction mixture.

Reaction Conditions: Stir the mixture at room temperature overnight. Monitor the reaction by

TLC or LC-MS.

Work-up and Purification: Dilute the reaction mixture with ethyl acetate and wash

sequentially with water and brine. Dry the organic layer, filter, and concentrate. Purify the

crude product by column chromatography to obtain the Boc-protected E3 ligase-linker

intermediate.

Step 3: Boc Deprotection

The Boc protecting group is removed to expose the secondary amine of the azetidine ring.

Reaction Setup: Dissolve the intermediate from Step 2 in a solution of 20-50% trifluoroacetic

acid (TFA) in DCM.
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Reaction Conditions: Stir the solution at room temperature for 1-2 hours, monitoring for the

complete consumption of the starting material.

Work-up: Concentrate the reaction mixture under reduced pressure to remove the TFA and

DCM. The resulting TFA salt can often be used directly in the next step after thorough drying.

Step 4: Coupling of the Protein of Interest (POI) Warhead

The final step is the coupling of the deprotected linker-E3 ligase ligand intermediate with the

ligand for the target protein.

Reaction Setup: Dissolve the POI ligand with a carboxylic acid functionality (1.0 eq) in

anhydrous DMF.

Pre-activation: Add a coupling agent such as HATU (1.2 eq) and DIPEA (2.5 eq) and stir for

15 minutes to pre-activate the carboxylic acid.

Final Coupling: Add the deprotected intermediate from Step 3 (1.1 eq) to the reaction

mixture.

Reaction Conditions: Stir the reaction under an inert atmosphere at room temperature for 16-

24 hours.

Work-up and Purification: Dilute with ethyl acetate and wash with 5% aqueous lithium

chloride, saturated aqueous NaHCO₃, and brine. Dry the organic layer, filter, and

concentrate. Purify the final PROTAC product by preparative HPLC.

Visualizing Workflows in Drug Discovery
PROTAC Synthesis Workflow

The following diagram illustrates the general synthetic workflow for preparing a PROTAC

molecule, highlighting the sequential addition of the E3 ligase ligand and the target protein

ligand to a central linker scaffold derived from a building block like (S)-1-Boc-2-
azetidinemethanol.
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General PROTAC Synthesis Workflow
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Caption: A generalized workflow for the synthesis of a PROTAC molecule.
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PROTAC Mechanism of Action

Once synthesized, the PROTAC molecule functions by hijacking the cell's ubiquitin-proteasome

system to induce the degradation of a target protein. The following diagram illustrates this

biological pathway.
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Caption: The catalytic cycle of PROTAC-mediated protein degradation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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